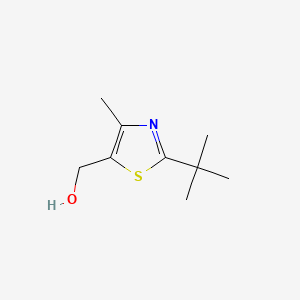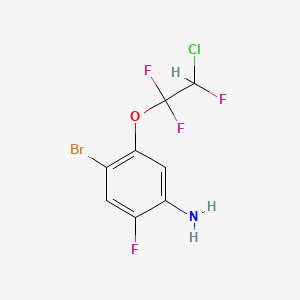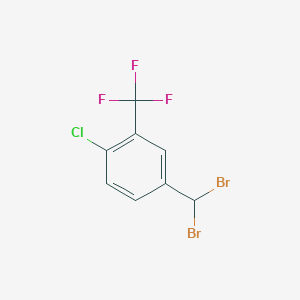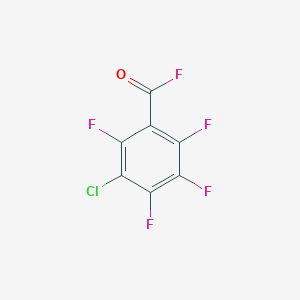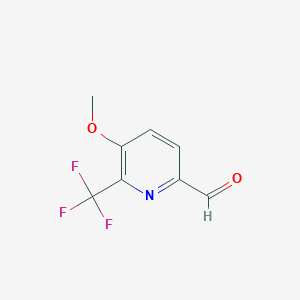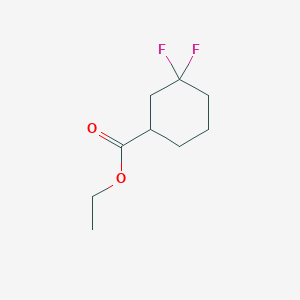
5-(Dimethylcarbamoyl)pyridine-3-boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Dimethylcarbamoyl)pyridine-3-boronic acid (5-DMCPA) is an important chemical compound used in a variety of scientific research applications. It is a boronic acid derivative of pyridine and is used in synthetic organic chemistry as a reagent for various reactions and in biological research as an inhibitor of various enzymes. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
科学研究应用
5-(Dimethylcarbamoyl)pyridine-3-boronic acid is widely used in scientific research applications. It is used in organic synthesis as a reagent for various reactions, such as the Suzuki-Miyaura coupling reaction. It is also used in biological research as an inhibitor of various enzymes, such as cyclooxygenase-2 (COX-2) and glycogen synthase kinase-3 (GSK-3). In addition, 5-(Dimethylcarbamoyl)pyridine-3-boronic acid has been used in the study of Alzheimer’s disease, as it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the progression of the disease.
作用机制
The mechanism of action of 5-(Dimethylcarbamoyl)pyridine-3-boronic acid is not well understood. It is believed that it acts as an inhibitor of various enzymes by binding to their active sites and blocking the binding of the substrate molecules. In addition, 5-(Dimethylcarbamoyl)pyridine-3-boronic acid is believed to interact with the active site of the enzyme in a specific way, which can lead to the inhibition of the enzyme’s activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(Dimethylcarbamoyl)pyridine-3-boronic acid are not well understood. However, it has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and glycogen synthase kinase-3 (GSK-3). In addition, 5-(Dimethylcarbamoyl)pyridine-3-boronic acid has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the progression of Alzheimer’s disease.
实验室实验的优点和局限性
The main advantage of using 5-(Dimethylcarbamoyl)pyridine-3-boronic acid in lab experiments is its ability to inhibit various enzymes. This can be useful for studying the effects of these enzymes on various biochemical and physiological processes. However, 5-(Dimethylcarbamoyl)pyridine-3-boronic acid is not very stable and can degrade over time, which can limit its use in long-term experiments. In addition, 5-(Dimethylcarbamoyl)pyridine-3-boronic acid can be toxic at high concentrations and can cause irritation to the skin and eyes, which can limit its use in certain experiments.
未来方向
The potential future directions for 5-(Dimethylcarbamoyl)pyridine-3-boronic acid include further research into its mechanism of action and its effects on various biochemical and physiological processes. In addition, further research into its stability and toxicity could lead to the development of more stable and less toxic forms of 5-(Dimethylcarbamoyl)pyridine-3-boronic acid. Finally, further research into its potential therapeutic applications could lead to the development of new drugs for the treatment of various diseases.
合成方法
5-(Dimethylcarbamoyl)pyridine-3-boronic acid is synthesized through the reaction of dimethylcarbamoyl chloride with pyridine-3-boronic acid. This reaction occurs in the presence of a base, such as sodium hydroxide, and is typically carried out in an organic solvent, such as dichloromethane or tetrahydrofuran. The reaction is typically carried out at room temperature and the product can be isolated by filtration or crystallization.
属性
IUPAC Name |
[5-(dimethylcarbamoyl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BN2O3/c1-11(2)8(12)6-3-7(9(13)14)5-10-4-6/h3-5,13-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBABYPOKPONQAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C(=O)N(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Dimethylcarbamoyl)pyridine-3-boronic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[4-(Diphosphonoethyl)-1-piperazinyl]-1-ethyl-6-fluoro-1,4-dihydro-1-oxo-1,8-naphthyridine-3-carboxylic acid, diHBr salt](/img/structure/B6338751.png)
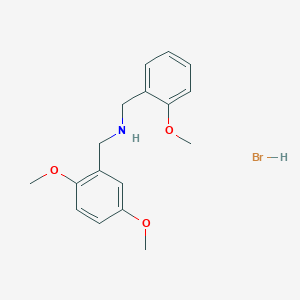
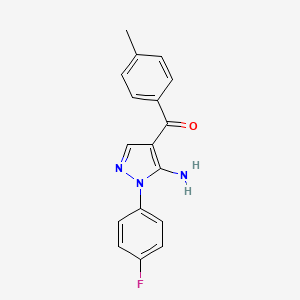
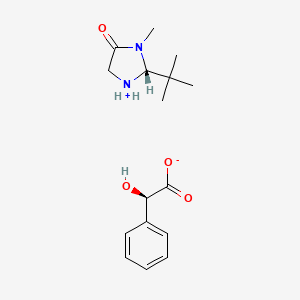
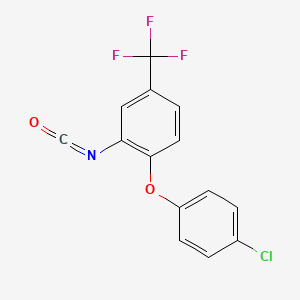
![2-[(Pentafluoroethoxy)methyl]pyrrolidine, 98%](/img/structure/B6338787.png)
![2-[4-Chloro-3-(trifluoromethyl)benzyl]-1H-isoindole-1,3(2H)-dione, 98%](/img/structure/B6338793.png)
